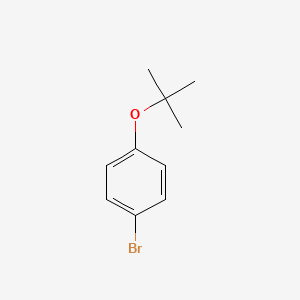

1-Bromo-4-(tert-butoxy)benzene

Description

Structural Significance and Positional Isomerism Considerations in Aryl Bromides

The structure of 1-Bromo-4-(tert-butoxy)benzene consists of a benzene (B151609) ring where a bromine atom and a tert-butoxy (B1229062) group [–O-C(CH₃)₃] are attached to the first and fourth carbon atoms, respectively. This specific arrangement is known as para (p) substitution. libretexts.orglibretexts.org In disubstituted benzenes, three positional isomers are possible: ortho (1,2-), meta (1,3-), and para (1,4-). doubtnut.comyoutube.com The para-configuration of this compound imparts a linear, rigid geometry to the molecule, a feature often sought in the design of molecules for materials science and medicinal chemistry.

Aryl halides, compounds where a halogen is directly bonded to an aromatic ring, are a cornerstone of synthetic chemistry. wikipedia.org The carbon-bromine (C-Br) bond in aryl bromides is a key functional group. It is less reactive than a typical alkyl bromide towards simple nucleophilic substitution due to the increased strength of the sp² carbon-halogen bond. fiveable.me However, this bond is readily activated by transition metal catalysts, particularly palladium, making aryl bromides exceptional substrates for cross-coupling reactions. wikipedia.orgfiveable.me

The two substituents on the benzene ring significantly influence the compound's chemical properties. The tert-butoxy group is a sterically bulky, electron-donating group. Its size can sterically hinder certain approaches to the molecule, thereby influencing the regioselectivity of reactions. ontosight.ai Furthermore, the tert-butoxy group serves as a robust protecting group for a phenol (B47542). ontosight.ai It is stable under many reaction conditions but can be cleaved under acidic conditions to reveal the hydroxyl (-OH) group, adding a layer of strategic versatility to its synthetic applications. ontosight.ai

Overview of Synthetic Utility and Strategic Role in Contemporary Organic Chemistry

The strategic importance of this compound in organic chemistry stems primarily from the reactivity of its carbon-bromine bond, which makes it an excellent precursor for forming new carbon-carbon and carbon-heteroatom bonds. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. thieme-connect.com In these reactions, the bromine atom is replaced, allowing for the connection of the 4-(tert-butoxy)phenyl moiety to other molecular fragments. nih.gov For instance, it serves as a key starting material for the synthesis of 4-t-butoxyphenylboronic acid, another valuable reagent that is subsequently used in further coupling reactions. chemicalbook.com

The utility of this compound is highlighted by its application in the total synthesis of complex natural products. A notable example is its use in the stereoselective synthesis of β-Methoxytyrosine, which is a component of callipeltin A, a cyclic depsipeptide with interesting biological activities. chemicalbook.comfishersci.se This application underscores the compound's role in providing a specific, functionalized aromatic ring that can be incorporated into a larger, more complex molecular architecture.

The dual functionality of this compound—a reactive site at the bromine atom and a protected phenol—allows for multi-step synthetic sequences where different parts of the molecule can be modified selectively. This makes it a highly strategic component in the toolbox of synthetic organic chemists for constructing elaborate molecules with precise functionalities. lookchem.comechemi.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 60876-70-2 | chemicalbook.comfishersci.sechemsrc.com |

| Molecular Formula | C₁₀H₁₃BrO | chemicalbook.comfishersci.sechemsrc.com |

| Molecular Weight | 229.11 g/mol | chemicalbook.com |

| Melting Point | 32-33 °C | chemicalbook.comchemsrc.com |

| Boiling Point | 251.2 ± 13.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 110.6 ± 5.8 °C | chemsrc.com |

| Water Solubility | Not miscible or difficult to mix | chemicalbook.comfishersci.se |

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWQHUCUWNGYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377221 | |

| Record name | 1-Bromo-4-(tert-butoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60876-70-2 | |

| Record name | 1-Bromo-4-(tert-butoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(tert-butoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Tert Butoxy Benzene

Direct Synthesis Strategies

Direct synthesis strategies for 1-Bromo-4-(tert-butoxy)benzene primarily involve the sequential introduction of the bromo and tert-butoxy (B1229062) groups onto a benzene (B151609) ring. The order of these introductions defines the specific pathway.

Phenol (B47542) Alkylation and Subsequent Bromination Pathways

One common approach begins with the alkylation of phenol to form tert-butoxybenzene (B1293632), which is then subjected to electrophilic aromatic substitution to introduce a bromine atom. The tert-butoxy group is an ortho, para-director, and due to steric hindrance from the bulky tert-butyl group, the bromination reaction favors the para position.

The synthesis of tert-butoxybenzene can be achieved by reacting phenol derivatives with tert-butyl alcohol or tert-butyl chloride. Following the formation of tert-butoxybenzene, bromination can be carried out using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to yield 4-bromo-tert-butoxybenzene.

Regioselective Functionalization Approaches from Precursor Molecules

An alternative and highly effective direct synthesis involves the regioselective etherification of 4-bromophenol (B116583). This method, a variation of the Williamson ether synthesis, is widely used due to the ready availability of the starting phenol and the high regioselectivity it affords. masterorganicchemistry.comwikipedia.org

In a typical procedure, 4-bromophenol is treated with a base to form the corresponding phenoxide ion, which then acts as a nucleophile. This is followed by the introduction of a tert-butylating agent. A common method involves reacting 4-bromophenol with isobutylene (B52900) in the presence of an acid catalyst. For instance, 4-bromophenol can be dissolved in a solvent like methylene (B1212753) chloride with an excess of isobutylene at low temperatures, followed by the addition of a strong acid catalyst such as trifluoromethanesulfonic acid. This process leads to the direct formation of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |

| 4-Bromophenol | Isobutylene | Trifluoromethanesulfonic acid | Methylene Chloride | -78°C to room temp. |

Catalytic and Transition Metal-Mediated Syntheses

Catalysis, particularly phase-transfer catalysis (PTC), offers an efficient method for the synthesis of ethers like this compound. PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid), often leading to higher yields and milder reaction conditions. researchgate.netbcrec.id

The Williamson ether synthesis can be significantly enhanced by using a phase-transfer catalyst. researchgate.netedubirdie.com In this context, 4-bromophenol is deprotonated by a solid base like potassium hydroxide, and the resulting phenoxide is transferred into an organic phase by the PTC agent to react with a tert-butylating agent. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst for such reactions. edubirdie.com The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the rate and yield of Williamson ether syntheses. researchgate.net While specific studies on this compound employing transition metal-catalyzed C-O bond formation are not prevalent, this compound is frequently used as a substrate in palladium-catalyzed cross-coupling reactions. academie-sciences.fr

Emerging and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of a wide range of chemical compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles can be seen in the optimization of existing methods. For example, the use of phase-transfer catalysis is considered a green technique as it can reduce the need for harsh organic solvents and can be performed under milder conditions. researchgate.netbcrec.idresearchgate.net The development of syntheses that minimize waste, avoid hazardous reagents, and improve atom economy are central tenets of green chemistry. researchgate.net For instance, developing catalytic systems that can be recycled and reused would represent a significant green advancement.

Another approach is the use of visible-light photoredox catalysis for bromination reactions. While not specifically detailed for tert-butoxybenzene, this method has been successfully applied to the bromination of various phenols using a ruthenium-based photocatalyst and a bromine source like carbon tetrabromide under mild conditions, often open to the air. beilstein-journals.org This avoids the use of elemental bromine, which is highly corrosive and hazardous.

| Reactant | Bromine Source | Photocatalyst | Solvent | Light Source |

| Phenols | CBr₄ | Ru(bpy)₃Cl₂ | Acetonitrile | Blue LEDs |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. thieme-connect.denih.gov This technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. researchgate.net

While specific literature detailing the complete flow synthesis of this compound is sparse, the individual reaction steps are amenable to this technology. For instance, etherification and bromination reactions have been successfully translated to flow systems. beilstein-journals.org The continuous production of hazardous reagents in situ, which are then immediately consumed in a subsequent reaction step, is a key safety feature of flow chemistry. researchgate.net Given the exothermic nature of both etherification and bromination reactions, the superior temperature control offered by flow reactors could lead to improved yields and selectivity. The development of a continuous-flow process for this compound would represent a significant advancement in its manufacturing, potentially leading to a safer, more efficient, and scalable production method.

Reactivity Profiles and Transformative Chemistry of 1 Bromo 4 Tert Butoxy Benzene

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. 1-Bromo-4-(tert-butoxy)benzene serves as a valuable building block in this regard, participating in a range of palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the creation of C-C bonds. nih.gov The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The tert-butoxy (B1229062) group in this compound can influence the reactivity of the compound in these transformations.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. thieme-connect.com this compound can be effectively coupled with various arylboronic acids under palladium catalysis to generate biaryl structures. For instance, the reaction of this compound with phenylboronic acid in the presence of a palladium catalyst and a base affords 4-(tert-butoxy)biphenyl. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | >95 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 92 |

This table presents representative examples and yields may vary based on specific reaction conditions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Sonogashira reaction couples an aryl halide with a terminal alkyne. researchgate.netwikipedia.org this compound is a suitable substrate for both transformations.

In the Heck reaction, this compound can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base to form substituted stilbenes or cinnamates, respectively.

The Sonogashira coupling of this compound with terminal alkynes, such as phenylacetylene, provides a direct route to 4-(tert-butoxy)-substituted diarylacetylenes. mdpi.comrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed. rsc.org

Table 2: Heck and Sonogashira Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NEt₃, 100 °C | 4-(tert-Butoxy)stilbene |

This table provides illustrative examples of Heck and Sonogashira reactions.

The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin reagents for cross-coupling with organohalides. whiterose.ac.ukresearchgate.net this compound can participate in these reactions to form C-C bonds.

For the Negishi coupling, an organozinc reagent, prepared for example from the corresponding organolithium or Grignard reagent, is reacted with this compound in the presence of a palladium or nickel catalyst. nih.gov

In the Stille reaction, this compound is coupled with an organostannane, such as tributyl(vinyl)stannane or tributyl(phenyl)stannane, catalyzed by a palladium complex. researchgate.netrsc.org These reactions often exhibit high functional group tolerance. researchgate.net

Table 3: Negishi and Stille Coupling of this compound

| Reaction Type | Coupling Partner | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 4-(tert-Butoxy)biphenyl |

This table highlights examples of Negishi and Stille coupling reactions.

Heck and Sonogashira Coupling Reactions

Directed Ortho-Metalation and Related Functionalizations of the Aryl Moiety

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. unblog.fr The tert-butoxy group, while not a classical strong directing group, can influence the regioselectivity of metalation. However, stronger directing groups are often employed to achieve high regioselectivity. In the context of this compound, metal-halogen exchange is a more common pathway for generating a nucleophilic aryl species.

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to lithium-bromine exchange, forming 4-(tert-butoxy)phenyllithium. researchgate.net This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the benzene (B151609) ring. The outcome of this reaction can be significantly influenced by the solvent system. researchgate.net

Carbon-Heteroatom Bond Forming Reactions

Beyond the formation of carbon-carbon bonds, this compound is also a key substrate for the construction of carbon-heteroatom bonds. These reactions are crucial for the synthesis of a wide array of functional molecules, including pharmaceuticals and materials.

The bromine atom of this compound can be displaced by various heteroatom nucleophiles in reactions that are often catalyzed by transition metals like copper or palladium. For example, Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with amines in the presence of a palladium catalyst and a base. Similarly, C-O bonds can be formed through coupling with alcohols or phenols, and C-S bonds via coupling with thiols. These transformations provide access to a diverse range of 4-(tert-butoxy)phenyl-substituted compounds containing nitrogen, oxygen, or sulfur moieties. Recent advancements have also explored the use of organozinc reagents for the elaboration of electrophilic carbon-heteroatom bonds. uni-muenchen.de

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(tert-Butoxy)biphenyl |

| 4-(tert-Butoxy)stilbene |

| 1-(tert-Butoxy)-4-(phenylethynyl)benzene |

| 1-(tert-Butoxy)-4-vinylbenzene |

| 4-(tert-Butoxy)phenyllithium |

| 4-Bromophenol (B116583) |

| Alkenes |

| Amines |

| Arylboronic acids |

| n-Butyllithium |

| tert-Butyllithium |

| Copper |

| Grignard reagent |

| Organolithium |

| Organostannane |

| Organozinc reagent |

| Palladium |

| Phenylacetylene |

| Phenylboronic acid |

| Phenylzinc chloride |

| Styrene |

| Thiols |

| Tributyl(phenyl)stannane |

Amination Reactions (e.g., Buchwald-Hartwig)

The formation of N-aryl bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and electronic materials. This compound is a suitable substrate for such transformations, primarily via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active palladium(0) catalyst. semanticscholar.org The choice of ligand, base, and solvent is critical for achieving high yields and broad substrate scope. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, t-BuXPhos), are often employed to facilitate the catalytic cycle. researchgate.netnih.gov Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS), with solvents like toluene or dioxane being typical. researchgate.net

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in premier literature, the reaction of the structurally analogous 1-bromo-4-tert-butylbenzene (B1210543) provides a strong predictive model for its reactivity. For instance, the coupling of 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine with 1-bromo-4-tert-butylbenzene proceeds in high yield, illustrating the feasibility of coupling complex amines with such substituted aryl bromides. semanticscholar.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of an Analogous Aryl Bromide Data based on reactions with 1-bromo-4-tert-butylbenzene, a structural analog.

| Amine Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | Dioxane | 100 | 90 | semanticscholar.org |

Beyond palladium catalysis, traditional copper-catalyzed Ullmann condensations can also be employed for the N-arylation of this compound. organic-chemistry.orgnih.gov These reactions typically require higher temperatures and often use ligands like 1,10-phenanthroline (B135089) or specific amino acids to facilitate the coupling. researchgate.net

Etherification and Thioetherification Strategies

The bromine atom of this compound can be substituted with oxygen and sulfur nucleophiles to form diaryl ethers and aryl thioethers, respectively. These structural motifs are prevalent in natural products and pharmaceuticals.

Etherification: The synthesis of diaryl ethers from this compound can be achieved through palladium-catalyzed Buchwald-Hartwig C-O coupling or copper-catalyzed Ullmann ether synthesis. beilstein-journals.orgacs.org The Buchwald-Hartwig approach generally offers milder conditions and broader functional group tolerance. sigmaaldrich.com The catalytic system often involves a palladium precursor, a specialized phosphine ligand, and a base such as cesium carbonate or potassium phosphate. sigmaaldrich.com The Ullmann reaction, while historically requiring harsh conditions, has seen significant improvements with the development of new ligand systems that allow for lower reaction temperatures. nih.gov

Thioetherification: The formation of a C-S bond at the aromatic ring can be accomplished using palladium or copper catalysts. Palladium-catalyzed thioetherification of aryl bromides with thiols is a well-established method. acs.org These reactions often utilize ligands like Xantphos in the presence of a base. researchgate.net For example, the palladium-catalyzed coupling of 1-bromo-4-iodobenzene (B50087) with a thiol surrogate proceeds efficiently, suggesting a similar reactivity for this compound. acs.org Copper-catalyzed systems, often referred to as Ullmann-type C-S coupling, provide an alternative route and can be effective for a range of aryl halides and thiols. nih.gov

Palladium-Catalyzed C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The C(sp²)-Br bond can readily undergo oxidative addition to Pd(0) catalysts, initiating a variety of coupling cycles.

Beyond the etherification reactions discussed previously, where an alcohol acts as the nucleophile, other palladium-catalyzed reactions can be used to construct more complex molecular architectures. These include well-known named reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. sigmaaldrich.com

Heck Coupling: Reaction with an alkene to form a substituted alkene, where the aryl group adds across the double bond. researchgate.netnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to yield an aryl-alkyne. wikipedia.orgnih.gov

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast array of complex organic molecules. The tert-butoxy group is generally stable under the conditions required for these palladium-catalyzed cross-coupling reactions.

Transformations Involving the tert-Butoxy Group

The tert-butoxy group is primarily valued as a sterically bulky and chemically robust protecting group for the phenolic hydroxyl. Its transformations are central to its role in multistep synthesis.

Selective Deprotection Methodologies of tert-Butyl Ethers

The cleavage of the tert-butyl ether to reveal the parent phenol (B47542) (4-bromophenol) is a common and crucial step. This deprotection is typically achieved under acidic conditions, which exploit the stability of the resulting tert-butyl cation.

Protic and Lewis Acid Catalysis: A widely used method for the deprotection of tert-butyl ethers is treatment with strong protic acids. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective for this transformation. researchgate.net Other acidic conditions, such as using hydrochloric acid in dioxane, are also employed. Lewis acids can also mediate the cleavage; reagents like zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃) with sodium iodide have been reported for the deprotection of tert-butyl esters and ethers, which proceed via a similar carbocationic intermediate. google.com

Table 2: Common Reagents for the Deprotection of tert-Butyl Ethers

| Reagent(s) | Typical Conditions | Mechanism | Reference |

| Trifluoroacetic Acid (TFA) | DCM, Room Temp. | Acid-catalyzed cleavage | researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane | Acid-catalyzed cleavage | |

| Cerium(III) Chloride / NaI | CH₃CN | Lewis acid-assisted cleavage | ambeed.com |

| Tris(4-bromophenyl)amminium radical cation / Triethylsilane | Dichloromethane | Catalytic C-O bond cleavage | nih.gov |

The choice of deprotection agent can be critical in the presence of other acid-sensitive functional groups within the molecule. The development of milder, more selective methods continues to be an area of active research.

Functional Group Interconversions Involving the tert-Butoxy Moiety

Direct functional group interconversion of the tert-butoxy group itself, without initial cleavage, is uncommon due to the strength of the aryl C-O bond and the steric hindrance of the tert-butyl group. The primary role of this moiety is to serve as a precursor to the highly versatile phenol functional group.

Upon deprotection of this compound to 4-bromophenol, the resulting hydroxyl group opens a gateway to numerous functional group interconversions. The phenolic oxygen can be:

Alkylated to form different ethers (Williamson ether synthesis).

Acylated to form esters.

Converted to a triflate (-OTf), which is an excellent leaving group for further cross-coupling reactions.

While direct conversion is rare, under forcing acidic conditions, the protonated ether can undergo cleavage where the tert-butyl cation acts as an electrophile. In the presence of suitable nucleophiles, this can lead to tert-butylation of other species in the reaction mixture. Another possibility is transetherification, where a different alcohol, under acidic or basic conditions, displaces the tert-butanol (B103910) moiety, although this is generally less efficient than a deprotection-re-etherification sequence. nih.gov However, for most synthetic applications, the strategic value of the tert-butoxy group lies in its role as a stable protecting group that can be cleanly removed to unmask a reactive phenol.

Applications of 1 Bromo 4 Tert Butoxy Benzene As a Key Synthetic Intermediate

Precursor in Natural Product Total Synthesis

The structural motifs found in natural products often represent significant synthetic challenges. 1-Bromo-4-(tert-butoxy)benzene has proven to be an effective starting material for introducing a protected hydroxyphenyl moiety, which is a common feature in a range of biologically active natural products.

A notable application of this compound is in the synthesis of non-proteinogenic amino acids, which are components of complex natural peptides. Specifically, it is used in the stereoselective synthesis of the four stereoisomers of β-Methoxytyrosine. fishersci.sechemicalbook.comthermofisher.com This amino acid is a constituent of callipeltin A, a cyclic depsipeptide isolated from a marine sponge. fishersci.sechemicalbook.com The synthesis leverages the bromo-substituent for coupling reactions while the tert-butoxy (B1229062) group protects the phenolic hydroxyl, which can be deprotected in later stages of the synthesis.

The general pathway involves using this compound to construct the protected tyrosine side chain, which is then elaborated to introduce the β-methoxy group and the amino acid backbone with specific stereocontrol.

Table 1: Key Reaction Involving this compound

| Reaction Step | Precursor | Key Reagent(s) | Resulting Intermediate/Product | Purpose |

|---|---|---|---|---|

| Aryl Group Introduction | This compound | Organometallic coupling reagents | Protected tyrosine precursor | Forms the core aromatic structure of the amino acid side chain. |

Beyond callipeltin A, the β-Methoxytyrosine unit for which this compound is a precursor is also a component of other novel cyclodepsipeptides with significant biological activity, including the papuamides. The papuamides are natural products that have demonstrated anti-HIV and cytotoxic activities. The synthesis of the various stereoisomers of β-Methoxytyrosine is crucial for the structural determination and total synthesis of these complex natural products.

Stereoselective Synthesis of β-Methoxytyrosine Analogues

Building Block for Pharmaceutical Lead Compounds and Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends significantly into medicinal chemistry, where it functions as a key intermediate in the synthesis of pharmaceutically relevant molecules. echemi.com Its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds makes it a fundamental component for generating molecular diversity.

While spirocyclic structures are of great interest in medicinal chemistry for their rigid three-dimensional frameworks, and amiloride (B1667095) analogues are known for their activity as diuretic and natriuretic agents, the direct use of this compound in the synthesis of spirocyclic amiloride analogues is not prominently documented in scientific literature. Research into related spirocyclic structures, such as spirocyclic bromotyrosines, often employs L-tyrosine as the starting material for the core scaffold. nih.gov

A primary role of this compound in pharmaceutical development is as a precursor to other, more complex intermediates. echemi.com A key example is its use in the synthesis of 4-t-butoxyphenylboronic acid. chemicalbook.com This transformation is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate. The resulting boronic acid is a highly versatile reagent for Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds. This allows for the straightforward coupling of the 4-(tert-butoxy)phenyl moiety to a wide array of other molecular fragments, enabling the rapid generation of libraries of compounds for drug discovery screening.

Table 2: Pharmaceutical Intermediates from this compound

| Starting Material | Reaction | Intermediate Product | Significance |

|---|---|---|---|

| This compound | Lithium-Halogen Exchange, Borylation | 4-t-Butoxyphenylboronic acid | Key reagent for Suzuki cross-coupling reactions in drug synthesis. chemicalbook.com |

Synthesis of Spirocyclic Amiloride Analogues

Utilization in Advanced Materials and Polymer Chemistry

The application of halogenated aromatic compounds is a growing area in materials science for the development of functional organic materials. While specific, detailed applications of this compound in advanced materials are not extensively reported, related structures are utilized in this field. For instance, compounds like 1-Bromo-4-butylbenzene have been used to prepare monomers, such as 4-butyltriphenylamine, which is then used for the synthesis of polymers like poly(4-butyltriphenylamine). sigmaaldrich.com These types of polymers can possess interesting electronic and photophysical properties.

The chemical nature of this compound suggests its potential as a monomer or an intermediate in the synthesis of polymers and advanced materials. The bromine atom allows for polymerization or functionalization via cross-coupling reactions, while the tert-butoxy group can be used to tune solubility or be removed post-synthesis to reveal a reactive phenol (B47542) group for further modification or to influence material properties like adhesion. However, specific research elaborating on these potential applications is limited.

Mechanistic Insights and Computational Studies on 1 Bromo 4 Tert Butoxy Benzene Transformations

Reaction Mechanism Elucidation for Key Transformations of 1-Bromo-4-(tert-butoxy)benzene

The transformations of this compound are predominantly centered around the reactivity of the carbon-bromine bond. Cross-coupling reactions and metal-halogen exchange are among the most pivotal transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for forming new carbon-carbon bonds. The generally accepted mechanism for these reactions involves a three-step catalytic cycle. researchgate.netacs.org

Oxidative Addition: The cycle initiates with the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a Pd(II) intermediate. The use of bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the formation of coordinatively unsaturated palladium species, which are highly reactive in this step. acs.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the Pd(II) complex, displacing the bromide. This process forms a new diorganopalladium(II) intermediate. researchgate.net

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netacs.org

The efficiency of these transformations can be influenced by the choice of catalyst, ligands, base, and solvent system. For instance, challenging Suzuki-Miyaura couplings have shown superior performance with specific palladium precatalysts designed to avoid the formation of inactive Pd(I) dimers. acs.org

Lithium-Bromine Exchange: Another significant transformation is the lithium-bromine exchange, which is often achieved using organolithium reagents like n-butyllithium or tert-butyllithium. This reaction is highly sensitive to the solvent used. For the related compound 1-bromo-4-tert-butylbenzene (B1210543), the reaction with n-BuLi in pure heptane (B126788) does not proceed, but in the presence of a small amount of an ether like THF, the exchange is nearly quantitative. researchgate.net With t-BuLi, the lithium-bromine exchange is the primary reaction across various ether-containing solvent systems, yielding the corresponding aryllithium species. researchgate.net This aryllithium intermediate is a powerful nucleophile, enabling the synthesis of a wide array of derivatives.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting the behavior of this compound in chemical reactions and for understanding the intricate details of reaction mechanisms at a molecular level.

The electronic properties of this compound are key to its reactivity. The tert-butoxy (B1229062) group is an electron-donating group, which increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. Conversely, the bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance. These competing effects influence the molecule's susceptibility to electrophilic and nucleophilic attack.

Computational tools allow for the calculation of various molecular properties that help predict reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 9.23 Ų chemscene.comambeed.com | Relates to polarity and permeability. |

| Consensus Log Po/w | 3.43 ambeed.com | Indicates lipophilicity. |

| Number of Rotatable Bonds | 2 ambeed.com | Relates to conformational flexibility. |

| Number of H-bond Acceptors | 1 ambeed.com | Indicates potential for hydrogen bonding. |

These calculated parameters, derived from the molecule's structure, provide a quantitative basis for predicting its behavior in different chemical environments. For example, the electron-donating nature of the tert-butoxy group can influence the regioselectivity of further substitutions on the aromatic ring. researchgate.net

Density Functional Theory (DFT) and other computational methods are employed to map out the energy landscapes of reactions involving this compound. These calculations can identify the most energetically favorable reaction pathways and characterize the structures of transition states.

For cross-coupling reactions, computational studies have been crucial in understanding the role of the ligand. For example, monoligated palladium(0) species, L1Pd(0), are now recognized as the most active catalysts, and their formation is favored by bulky ligands. acs.org Calculations can model the entire catalytic cycle, providing Gibbs free energy profiles for the oxidative addition, transmetalation, and reductive elimination steps. A computational investigation into a nickel-catalyzed cross-coupling reaction proposed that a Ni(I)/Ni(III) mechanism is more energetically favorable than a Ni(0)/Ni(II) pathway and correlated the reaction's enantioselectivity to the energy difference between transition states in the reductive elimination step. acs.org

| Step | Description | Key Computational Insight |

|---|---|---|

| Oxidative Addition | Ar-Br + Pd(0)Ln → Ar-Pd(II)(Br)Ln | Bulky ligands favor the formation of highly reactive, monoligated L1Pd(0) species. acs.org |

| Transmetalation | Ar-Pd(II)(Br)Ln + R-M → Ar-Pd(II)(R)Ln + M-Br | The mechanism can be complex and is a key area of detailed computational study. researchgate.net |

| Reductive Elimination | Ar-Pd(II)(R)Ln → Ar-R + Pd(0)Ln | This step regenerates the catalyst and is often the product-forming step. acs.org |

Electronic Structure Analysis and Reactivity Predictions

Spectroscopic Characterization of Reaction Intermediates and Transition States

While transition states are, by definition, fleeting and not directly observable, the characterization of reaction intermediates is crucial for validating proposed mechanisms. Spectroscopic techniques are essential tools for this purpose.

For transformations involving organometallic species derived from this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. For instance, in situ NMR can be used to monitor the progress of a reaction, identify intermediates, and determine their structures. The characterization of related aryllithium and Grignard reagents often relies on multinuclear NMR spectroscopy. researchgate.net

Although direct spectroscopic data on reaction intermediates of this compound itself is not abundant in readily available literature, studies on analogous systems provide a strong basis for what to expect. For example, the intermediates in palladium-catalyzed cross-coupling reactions are often characterized by techniques like ³¹P NMR (if using phosphine ligands) and ¹H/¹³C NMR to probe the structure of the palladium complexes at various stages of the catalytic cycle. Mass spectrometry can also be used to identify key species present in the reaction mixture.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced 1-Bromo-4-(tert-butoxy)benzene Reactivity

The reactivity of this compound is largely defined by the catalytic systems employed in its transformations. Future research is focused on creating novel catalysts that offer higher efficiency, selectivity, and broader functional group tolerance. While traditional palladium-based catalysts have been effective, there is a growing interest in exploring catalysts based on more abundant and less expensive metals like nickel and copper. acsgcipr.org

Recent advancements have shown that nickel-catalyzed cross-coupling reactions can be highly effective for C-N and C-S bond formation. rsc.orgbohrium.com For instance, nickel-catalyzed aminations and cyanations of aryl halides and thioethers have demonstrated significant promise. rsc.orgbohrium.com The development of new ligands is crucial to the success of these new catalytic systems. acsgcipr.org The aim is to design ligands that can stabilize the metal center, facilitate the desired bond formation, and prevent unwanted side reactions. The combination of 2-phosphino-substituted N-arylpyrroles with Palladium(II) acetate, for example, has shown to be an efficient system for the synthesis of diaryl ethers from aryl chlorides. researchgate.net

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The fields of high-throughput experimentation (HTE) and automated synthesis are set to revolutionize the way chemical research is conducted. nih.govresearchgate.net These technologies allow for the rapid screening of a vast number of reaction conditions, catalysts, and substrates, significantly accelerating the discovery and optimization of new synthetic methods. nih.govchemrxiv.orgdomainex.co.uk

For a versatile substrate like this compound, HTE can be employed to quickly identify optimal conditions for various cross-coupling reactions. nih.govchemrxiv.org Automated synthesis platforms, which can perform multi-step syntheses with minimal human intervention, will enable the rapid production of libraries of derivatives from this starting material. nus.edu.sgkit.edu These platforms often integrate continuous-flow synthesis and solid-phase synthesis techniques, allowing for efficient and automated production of pharmaceutical compounds and their analogues. nus.edu.sgbiovanix.com The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and suggest new reaction parameters, further speeding up the research and development process. nih.gov

Table 1: Examples of High-Throughput Experimentation Applications in Organic Synthesis

| Application Area | Description | Potential Benefit for this compound |

| Catalyst Screening | Rapidly testing a large library of metal catalysts and ligands for a specific transformation. | Identification of more efficient and cost-effective catalysts for cross-coupling reactions. |

| Reaction Optimization | Systematically varying parameters like temperature, solvent, and base to find the highest yielding conditions. | Faster optimization of synthetic routes to derivatives, improving overall process efficiency. |

| Substrate Scope Expansion | Testing the reactivity of a new method with a diverse set of substrates. | Quickly determining the range of coupling partners that can be used with this compound. |

Chemoinformatic Approaches to Optimize Synthetic Routes Involving this compound

Chemoinformatics, which applies computational and informational techniques to a range of problems in the field of chemistry, is becoming an indispensable tool for synthetic chemists. numberanalytics.comneovarsity.org By leveraging large datasets of chemical reactions, machine learning algorithms can predict the outcomes of reactions, suggest optimal synthetic routes, and even design novel molecules with desired properties. neovarsity.orgbohrium.com

In the context of this compound, chemoinformatic tools can be used to:

Predict Reactivity: Algorithms can analyze the structure of this compound and predict its reactivity in various chemical transformations.

Optimize Synthetic Pathways: Computational tools can propose and evaluate multiple synthetic routes to a target molecule derived from this compound, considering factors like cost, efficiency, and sustainability. arxiv.orgresearchgate.net

Virtual Screening: Chemoinformatics can be used to virtually screen large libraries of potential coupling partners for reactions with this compound to identify candidates with the highest probability of success.

The integration of chemoinformatics with automated synthesis platforms has the potential to create a closed-loop system where new reactions are designed, tested, and optimized with minimal human intervention. numberanalytics.comneovarsity.org

Exploration of New Chemical Space via Derivatization of this compound

This compound serves as a gateway to a vast and largely unexplored chemical space. The bromo and tert-butoxy (B1229062) groups offer orthogonal handles for a wide range of chemical modifications. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgfrontiersin.org The tert-butoxy group, while relatively stable, can be cleaved under specific conditions to reveal a phenol (B47542), which can then be further functionalized.

Future research will focus on developing novel derivatization strategies to access new classes of compounds with unique properties. This includes the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. bohrium.comgoogleapis.com The ability to perform late-stage functionalization on derivatives of this compound is particularly valuable for drug discovery programs, as it allows for the rapid generation of analogues with improved biological activity. bohrium.comorganic-chemistry.org

Sustainable and Biocatalytic Approaches to Aryl Ether Synthesis

There is a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. ucl.ac.uk This includes the use of renewable feedstocks, greener solvents, and energy-efficient processes. For the synthesis of aryl ethers like this compound and its derivatives, research is moving towards catalytic systems that operate under milder conditions and use water as a solvent. scispace.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly attractive approach to sustainable synthesis. ucl.ac.ukmdpi.com Enzymes can exhibit high selectivity and operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. mdpi.comresearchgate.net Researchers are exploring the use of enzymes for the synthesis and modification of aryl ethers. For example, engineered enzymes are being developed for the selective cleavage of aryl ether bonds, which could be applied to the deprotection of the tert-butoxy group in this compound derivatives under mild and specific conditions. acs.org The development of biocatalytic methods for the formation of the aryl ether bond itself is also an active area of research. mdpi.com

Q & A

Q. What are the standard laboratory synthesis methods for 1-Bromo-4-(tert-butoxy)benzene?

The compound is synthesized via electrophilic aromatic bromination of 4-(tert-butoxy)benzene using bromine (Br₂) in the presence of Lewis acid catalysts such as FeBr₃ or AlCl₃. The reaction typically proceeds under anhydrous conditions at controlled temperatures to achieve regioselective substitution at the para position. Industrial-scale methods employ continuous flow reactors and purification techniques like distillation or recrystallization to enhance yield and purity .

Q. Which spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the substitution pattern and functional groups. For example, the tert-butoxy group shows distinct singlet peaks in ¹H NMR (δ ~1.3 ppm for -C(CH₃)₃) and ¹³C NMR (δ ~70-80 ppm for the oxygenated carbon) .

- Mass Spectrometry (MS) : To verify molecular weight (229.12 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : To identify C-Br (∼600 cm⁻¹) and ether (C-O-C, ∼1200 cm⁻¹) stretches .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile aryl halide precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures. It is also used in stereoselective syntheses, such as β-Methoxytyrosine production for peptide-based drugs .

Advanced Research Questions

Q. How does the tert-butoxy group influence reactivity in palladium-catalyzed cross-coupling reactions?

The bulky tert-butoxy group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring. This increases the rate of oxidative addition in Pd-catalyzed reactions but may sterically hinder coupling at the ortho position. Researchers must optimize catalyst systems (e.g., Pd(PPh₃)₄) and reaction conditions (temperature, solvent polarity) to balance electronic and steric effects .

Q. What challenges arise during the bromination step in synthesizing this compound?

Key challenges include:

- Regioselectivity : Competing ortho/para bromination due to the directing effects of the tert-butoxy group. Excess Br₂ or prolonged reaction times may lead to di-brominated byproducts.

- Catalyst Efficiency : FeBr₃ may hydrolyze in non-anhydrous conditions, reducing catalytic activity. Alternative catalysts like AlCl₃ or ionic liquids can improve yields .

Q. How can conflicting literature data on reaction yields be resolved?

Discrepancies in reported yields (e.g., 60–85%) often stem from variations in solvent purity, catalyst loading, or workup procedures. Systematic studies using design of experiments (DoE) methodologies are recommended to identify critical parameters. For example, controlling moisture levels and optimizing stoichiometry (Br₂:substrate ratio) can enhance reproducibility .

Q. What role does this compound play in material science applications?

It is a precursor for synthesizing silicone resins with enhanced thermal stability. The bromine atom enables functionalization via nucleophilic substitution, while the tert-butoxy group provides steric bulk to modify polymer cross-linking density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.